trans-2,5-Difluorocinnamic acid

Catalog No.
S1489536
CAS No.
112898-33-6
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,5-Difluorocinnamic acid

CAS Number

112898-33-6

Product Name

trans-2,5-Difluorocinnamic acid

IUPAC Name

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+

InChI Key

XAWHCSKPALFWBI-DAFODLJHSA-N

SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)F

Trans-2,5-Difluorocinnamic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 2 and 5 positions of the cinnamic acid structure. Its molecular formula is C9H6F2O2C_9H_6F_2O_2, and it features a trans configuration, meaning the substituents are on opposite sides of the double bond in the alkene portion of the molecule. This compound is notable for its unique physical and chemical properties, which are influenced by the electronegative fluorine atoms.

Organic Synthesis:

trans-2,5-Difluorocinnamic acid is used as a building block in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It can be a precursor to certain pharmaceuticals, such as anti-inflammatory drugs. However, the specific details of this application are not publicly available due to patent restrictions.
  • Functional Materials: It can be used to create functional materials with specific properties, such as liquid crystals or polymers. For instance, research has shown that trans-2,5-difluorocinnamic acid can be used to synthesize photoresponsive polymers that change their properties when exposed to light [].

Medicinal Chemistry Research:

Material Science Research:

trans-2,5-Difluorocinnamic acid is also used in material science research to develop new materials with specific properties. For example, research has explored its potential use in creating new types of liquid crystals [].

  • [2+2] Photodimerization: This reaction occurs when two molecules of trans-2,5-difluorocinnamic acid absorb light, leading to the formation of a dimer through a cycloaddition mechanism. The reaction can be influenced by factors such as molecular arrangement and environmental conditions like pressure .
  • Isomerization: Under certain conditions, trans-2,5-difluorocinnamic acid can undergo isomerization to form its cis counterpart. This process can be thermally or photochemically induced .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for various applications in organic synthesis .

Research indicates that trans-2,5-difluorocinnamic acid exhibits biological activities that may be of interest in pharmacology. Studies have shown potential anti-inflammatory and anticancer properties, though detailed mechanisms of action remain to be fully elucidated. The presence of fluorine atoms may enhance its interaction with biological targets compared to non-fluorinated analogs .

Trans-2,5-difluorocinnamic acid can be synthesized through several methods:

  • Fluorination of Cinnamic Acid: Direct fluorination methods using reagents such as sulfur tetrafluoride can introduce fluorine atoms at specific positions on the cinnamic acid backbone.
  • Aldol Condensation: A synthetic route involving the condensation of fluorinated aldehydes with ketones can yield trans-2,5-difluorocinnamic acid as a product.
  • Photochemical Methods: Utilizing light to induce reactions between appropriate precursors can also lead to the formation of this compound through selective bond formation .

Trans-2,5-difluorocinnamic acid finds applications in various fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in anti-inflammatory and anticancer therapies.
  • Materials Science: The compound's photochemical properties are explored in developing advanced materials that respond to light.
  • Chemical Research: It serves as a reagent in organic synthesis and photochemistry studies due to its unique reactivity profile .

Studies on trans-2,5-difluorocinnamic acid have focused on its interactions with other molecules:

  • Hydrogen Bonding: Investigations into how this compound forms hydrogen bonds with solvents or other small molecules can provide insights into its solubility and reactivity.
  • Photochemical Behavior: Research has demonstrated that the molecular environment significantly affects its photochemical reactivity, influencing dimerization rates and products formed under UV light exposure .

Trans-2,5-difluorocinnamic acid shares structural similarities with other difluorocinnamic acids but exhibits unique characteristics due to its specific substitution pattern. Here are some similar compounds:

Compound NameMolecular FormulaNotable Features
2,6-Difluorocinnamic AcidC9H6F2O2C_9H_6F_2O_2Different substitution pattern; distinct photochemical properties.
trans-3,5-Difluorocinnamic AcidC9H6F2O2C_9H_6F_2O_2Similar structure but different stereochemistry; may exhibit different biological activity.
Cinnamic AcidC9H8O2C_9H_8O_2Lacks fluorine; serves as a baseline for comparing effects of fluorination on properties.

Trans-2,5-difluorocinnamic acid's unique arrangement of fluorine atoms contributes to its distinct reactivity and biological activity compared to these similar compounds. The presence of fluorine generally enhances lipophilicity and alters electronic properties, making it an interesting subject for further study in both chemistry and biology .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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